Imidazo[2,1-b]thiazol-6-yl-acetic acid
Description
Imidazo[2,1-b]thiazol-6-yl-acetic acid (CAS: 158197-27-4) is a heterocyclic compound with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol. Its structure comprises a fused imidazo[2,1-b]thiazole core substituted with an acetic acid moiety at the 3-position (Figure 1). Key physicochemical properties include a predicted density of 1.63 g/cm³, boiling point of 385.6°C, and acidity (pKa) of 3.99 .
Properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-6(11)3-5-4-9-1-2-12-7(9)8-5/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIBVYSYFWBQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390147 | |
| Record name | Imidazo[2,1-b]thiazol-6-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57332-75-9 | |
| Record name | Imidazo[2,1-b]thiazol-6-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{imidazo[2,1-b][1,3]thiazol-6-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ethyl bromopyruvate + Thiourea | Reflux in ethanol, 4 hours | ~70-80 | Condensation forms aminothiazole ester |
Cyclization with Phenacyl Bromides
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aminothiazole ester + Phenacyl bromide | Reflux in ethanol, 4-6 hours | 60-75 | Forms imidazo[2,1-b]thiazole ester intermediates |
Ester Hydrolysis to Acid
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester intermediate + LiOH·H2O | Room temperature to reflux, 2-6 hours | 80-90 | Hydrolysis to carboxylic acid |
Representative Reaction Scheme
Thiourea + Ethyl bromopyruvate → Ethyl 2-(2-aminothiazol-4-yl)acetate
Ethyl 2-(2-aminothiazol-4-yl)acetate + Phenacyl bromide → Imidazo[2,1-b]thiazole ester
Imidazo[2,1-b]thiazole ester + LiOH·H2O → this compound
Research Findings and Data
Yields and Purity
Spectral Characterization
| Technique | Key Observations for this compound |
|---|---|
| IR (KBr) | Broad O-H stretch (~3400 cm^-1), C=O stretch (~1680 cm^-1) |
| ^1H NMR (DMSO-d6) | Signals corresponding to methylene protons adjacent to acid (~3.8-4.3 ppm), aromatic protons in imidazo-thiazole ring |
| Elemental Analysis | Consistent with molecular formula C7H7N2O2S |
Reaction Conditions Optimization
- Cooling to 0 °C during coupling steps improves selectivity and yield.
- Use of dry solvents such as dimethylformamide (DMF) enhances reaction efficiency in coupling and hydrolysis steps.
Comparative Table of Preparation Methods
| Preparation Step | Method/Conditions | Advantages | Limitations |
|---|---|---|---|
| Aminothiazole intermediate synthesis | Condensation of ethyl bromopyruvate and thiourea in ethanol under reflux | Simple, good yield | Requires careful control of reflux time |
| Cyclization to imidazo[2,1-b]thiazole | Reaction with phenacyl bromides in ethanol reflux | Efficient ring closure | Moderate yields, sensitive to substituents |
| Ester hydrolysis | LiOH·H2O in aqueous or mixed solvents at room temp to reflux | High yield, mild conditions | Requires neutralization and purification steps |
| Purification | Recrystallization or chromatography | High purity product | Time-consuming |
Chemical Reactions Analysis
Condensation with Aromatic Aldehydes
Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide undergoes condensation with aromatic aldehydes to form arylidenehydrazide derivatives. This reaction is pivotal for generating analogs with enhanced biological activity.
Reaction Conditions :
-
Reagents : Equimolar hydrazide and aldehyde
-
Solvent : Ethanol
-
Temperature : Reflux (5–6 hours)
-
Workup : Precipitation followed by crystallization
These hydrazones demonstrate antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with the 2,4-dinitro-substituted derivative showing the highest potency .
Selenylation via C–H Bond Activation
A regioselective selenylation protocol enables functionalization at the C-5 position of the imidazo[2,1-b]thiazole core.
Reaction Conditions :
-
Reagents : Diphenyl diselenide (0.5 equiv), urea hydrogen peroxide (UHP, 1 equiv)
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Solvent : Ethyl lactate (green solvent)
-
Temperature : 60°C (3–6 hours)
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Workup : Column chromatography (hexane/ethyl acetate)
| Starting Material | Product | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole (1a) | 5-(Phenylselanyl)imidazo[2,1-b]thiazole | 85 | >95% |
This method avoids toxic solvents and achieves excellent regioselectivity, enabling scalable synthesis of selenylated derivatives for therapeutic exploration .
Hydrazide Formation
The hydrazide derivative serves as a key intermediate for further functionalization.
Synthesis Protocol :
-
Starting Material : Ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide .
-
Reagent : Hydrazine hydrate
-
Conditions : Reflux in ethanol (4–6 hours)
-
Yield : 75–90%
The resulting acetohydrazide (Compound 2 in ) is critical for synthesizing hydrazones, spirocyclic derivatives, and amides .
Substitution Reactions for Bioconjugates
Imidazo[2,1-b]thiazole derivatives undergo substitution to form bioconjugates with enhanced pharmacological profiles.
Coupling with Noscapine
Noscapine-imidazothiazole conjugates exhibit potent anticancer activity via G2/M cell cycle arrest :
| Conjugate | Substituent | GI₅₀ (µM, MIAPaCa-2) | G2/M Arrest (%) |
|---|---|---|---|
| 5 | Thiazole-amine | 0.18 | 76.94 |
| 7a | Fluorine-substituted | 1.32 | 56.33 |
| 11e | meta-Methoxy | 2.45 | 43.00 |
Sulfonyl Piperazine Conjugation
Sulfonyl piperazine derivatives show selective inhibition of carbonic anhydrase II (hCA II) :
| Compound | R Group | hCA II Kᵢ (µM) |
|---|---|---|
| 9ae | 4-OCH₃ | 57.7 |
| 9cc | 4-Cl | 57.8 |
| 9ce | 4-F | 62.1 |
Cyclocondensation for Spirocyclic Derivatives
Reaction with cyclic ketones yields spirocyclic hydrazides, expanding structural diversity :
| Cyclic Ketone | Product | Yield (%) |
|---|---|---|
| Cyclopentanone | Spiro[4.4]non-3-ene derivative | 68 |
| Cyclohexanone | Spiro[4.5]dec-3-ene derivative | 72 |
These spiro compounds are precursors for antitumor agents, though specific activity data require further exploration .
Scientific Research Applications
Anticancer Activity
Imidazo[2,1-b]thiazol-6-yl-acetic acid and its derivatives have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that derivatives of this compound exhibit significant activity against human cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Various studies have assessed its efficacy against bacteria and fungi, suggesting that this compound can serve as a lead compound for developing new antimicrobial agents. The mechanism of action often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its therapeutic use:
- Cell Signaling Pathways : The compound has been shown to interact with key signaling pathways involved in cell survival and proliferation, including the AKT pathway, which is often dysregulated in cancer cells .
- Reactive Oxygen Species (ROS) Modulation : Studies suggest that this compound may modulate ROS levels within cells, contributing to its anticancer and antimicrobial activities by inducing oxidative stress in target cells .
Case Studies
Several case studies highlight the effectiveness of this compound across different applications:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria; minimal inhibitory concentrations were established. |
| Study C | Anti-inflammatory | Reduced TNF-alpha levels in activated macrophages by 50% compared to control groups. |
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazol-6-yl-acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune regulation . Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
Table 1: Structural Features of Imidazo[2,1-b]thiazole Derivatives
Key Observations :
- Hydrazide derivatives (e.g., ) exhibit enhanced binding to VEGFR-2 due to hydrogen-bonding capability.
- Phenyl/methyl substitutions (e.g., ) improve lipophilicity, favoring material science applications (e.g., phosphorescent Ir(III) complexes).
- Thiadiazole-fused analogs (e.g., ) show antidiabetic activity via PPARγ modulation, unlike the acetic acid derivative.
Key Observations :
- Thiadiazole-fused analogs require multi-step protocols, including thiosemicarbazide cyclization (), which may limit scalability compared to simpler acetic acid derivatives.
Anticancer Activity :
- Hydrazide derivatives (e.g., ) inhibit VEGFR-2 with IC₅₀ values <10 µM, attributed to the hydrazide group’s interaction with kinase active sites.
Antidiabetic Activity :
Physicochemical Properties
Biological Activity
Imidazo[2,1-b]thiazol-6-yl-acetic acid (ImTHz-AA) is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of ImTHz-AA, highlighting its mechanisms of action, biochemical properties, and clinical implications based on recent research findings.
Overview of this compound
ImTHz-AA is characterized by its fused imidazole and thiazole rings with an acetic acid moiety. This structural complexity contributes to its pharmacological versatility. Research indicates that derivatives of this compound exhibit significant antitumor , antibacterial , antiviral , and antitubercular activities, making them promising candidates for drug development .
Target Interactions
ImTHz-AA primarily targets various cellular pathways involved in tumor growth and proliferation. It has been shown to inhibit cell proliferation and induce apoptosis in multiple cancer cell lines, including breast (MDA-MB-231) and prostate (PC3) cancer cells . The compound's interaction with specific proteins and enzymes modulates critical signaling pathways that are essential for cancer cell survival.
Biochemical Pathways
The compound affects several biochemical pathways:
- Cell Cycle Regulation : By inhibiting cyclin-dependent kinases (CDKs), ImTHz-AA disrupts the cell cycle progression, leading to cell cycle arrest.
- Apoptosis Induction : It promotes apoptotic pathways through the activation of caspases .
- Nitric Oxide Synthase Activation : Some derivatives stimulate endothelial nitric oxide synthase, which plays a role in vascular regulation .
Antitumor Activity
ImTHz-AA has demonstrated significant antitumor effects in vitro. For instance:
- In studies involving MDA-MB-231 cells, IC50 values were reported above 100 µM, indicating moderate cytotoxicity but low toxicity to normal cells .
- The compound has been evaluated against various cancer types, showing promising results in inhibiting tumor growth through diverse mechanisms .
Antimicrobial Properties
Research indicates that ImTHz-AA exhibits notable antimicrobial activity:
- Antibacterial : It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
- Antitubercular : Specific derivatives have been tested against Mycobacterium tuberculosis, showing potential as anti-infective agents .
- Antiviral : Some studies report efficacy against viruses such as Coxsackie B4 and Feline coronavirus .
Case Studies
Several studies have highlighted the potential applications of ImTHz-AA:
- Anticancer Studies : A study evaluated the effects of ImTHz-AA on prostate cancer cells, revealing significant inhibition of cell viability and induction of apoptosis .
- Antitubercular Activity : In another study, derivatives were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis, with several compounds showing promising results .
- Vascular Regulation : Research exploring the nitric oxide synthase pathway indicated that certain derivatives could enhance nitric oxide production, suggesting therapeutic potential in cardiovascular diseases .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Antitumor | MDA-MB-231 | >100 | Moderate cytotoxicity |
| Antitubercular | Mycobacterium tuberculosis | Varies | Promising candidates for drug development |
| Antiviral | Coxsackie B4 virus | Effective | Selective inhibition observed |
| Nitric Oxide Synthase | Endothelial cells | N/A | Potential cardiovascular applications |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
